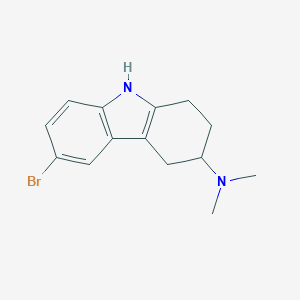

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Vue d'ensemble

Description

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a heterocyclic compound that features a bromine atom and a dimethylamino group attached to a tetrahydrocarbazole structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole typically involves multi-step organic reactions. One common method includes the bromination of 3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted carbazole derivatives.

Oxidation: Formation of carbazole-quinones or other oxidized products.

Reduction: Formation of tetrahydrocarbazole amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Receptor Modulation

One of the key applications of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is in the development of receptor modulators. It has been identified as a potential antagonist for the 5-HT1F serotonin receptor, which plays a crucial role in various neurological disorders including migraines and anxiety disorders. Research indicates that compounds targeting this receptor can provide therapeutic benefits without the side effects associated with traditional treatments .

Case Study

In a study published in a pharmacological journal, researchers synthesized derivatives of this compound and evaluated their affinity for the 5-HT1F receptor. The results demonstrated that certain modifications to the structure enhanced binding affinity and selectivity, suggesting pathways for developing new migraine therapies .

Anticancer Research

Potential Antitumor Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 10.8 | Modulation of apoptotic pathways |

Material Science

Polymer Chemistry

Beyond biological applications, this compound is also being explored in material science as a building block for synthesizing novel polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems and smart materials .

Mécanisme D'action

The mechanism of action of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and dimethylamino groups play crucial roles in modulating the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated heterocyclic compound with potential anticancer and antioxidant activities.

3-(Bromoacetyl)coumarins: Compounds with bromine atoms that are used in the synthesis of various bioactive heterocyclic systems.

Uniqueness

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromine and dimethylamino groups allows for versatile chemical modifications and interactions with biological targets.

Activité Biologique

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a heterocyclic compound with notable potential in medicinal chemistry and biological research. Its structure includes a bromine atom and a dimethylamino group attached to a tetrahydrocarbazole framework, which influences its biological activity and interaction with various molecular targets.

- IUPAC Name : 6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

- Molecular Formula : C₁₄H₁₇BrN₂

- Molecular Weight : 293.202 g/mol

- CAS Number : 186545-33-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and dimethylamino groups enhances its binding affinity and specificity towards enzymes and receptors involved in critical biological pathways.

Antiviral Activity

Research indicates that carbazole derivatives exhibit significant antiviral properties. For instance, studies have shown that related carbazole compounds can inhibit the replication of various viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV). The mechanism often involves targeting viral kinases and disrupting essential phosphorylation processes necessary for viral replication .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The bromine substitution at the C6 position has been noted to enhance the anticancer activity against specific cancer cell lines .

Receptor Interaction

This compound has been identified as a useful probe in biochemical assays for studying receptor interactions. Specifically, it has shown activity as a 5-HT1F receptor antagonist , which may have implications in treating conditions like migraines and other neurological disorders .

Case Studies

- Antiviral Efficacy : A study demonstrated that certain substituted carbazoles exhibited low cytotoxicity while effectively inhibiting HCV replication with an EC50 value of 0.031 µM. This suggests that modifications at specific positions significantly enhance antiviral efficacy without compromising safety .

- Anticancer Activity : In vitro studies revealed that 6-bromo derivatives possess potent anticancer activities against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antiviral | 0.031 | >1612 |

| Related Carbazole Derivative | Anticancer | 0.15 | Not specified |

| Another Brominated Compound | Antiviral | 0.008 | Not specified |

Propriétés

IUPAC Name |

6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROKAKJPVGNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621398 | |

| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186545-33-5 | |

| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.